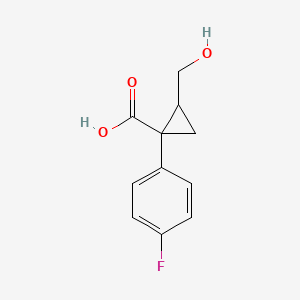

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C10H11FO3 It features a cyclopropane ring substituted with a 4-fluorophenyl group, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-fluorobenzyl chloride with diethyl malonate to form an intermediate, which is then subjected to cyclopropanation using a suitable reagent such as diazomethane. The resulting cyclopropane derivative is then hydrolyzed to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(4-Fluorophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

Reduction: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

Substitution: 1-(4-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs. Its applications include:

- Anti-inflammatory Agents : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Analgesics : Research indicates potential analgesic properties that may be beneficial in pain management therapies.

- Anticancer Research : Preliminary studies suggest that this compound may affect cancer cell proliferation, warranting further investigation into its mechanisms and efficacy against various cancer types.

Material Science

The unique structural properties of this compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : It can serve as a monomer or additive in synthesizing polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its reactivity can be harnessed to create novel coatings with specific functionalities, such as improved adhesion or resistance to environmental degradation.

Agricultural Research

In agriculture, the compound is being explored for its potential as:

- Pesticides or Herbicides : Due to its biological activity, it may be developed into effective agents for controlling pests or weeds.

- Plant Growth Regulators : Studies are ongoing to evaluate its effects on plant growth and development, potentially leading to applications in crop management.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anti-inflammatory effects using in vitro models. The results indicated that certain derivatives significantly inhibited pro-inflammatory cytokines, showcasing the compound's therapeutic potential .

Case Study 2: Polymer Development

A research team at a leading university explored the use of this compound in creating high-performance polymers. They reported that incorporating the compound improved the mechanical strength and thermal stability of the resulting materials, making them suitable for industrial applications .

Case Study 3: Agricultural Applications

Field trials conducted by an agricultural research institute tested formulations containing this compound against common crop pests. The findings demonstrated effective pest control with minimal environmental impact, suggesting its viability as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

1-(4-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Substitution of the fluorine atom with a methoxy group can significantly alter its chemical and biological properties.

1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: The presence of a chlorine atom instead of fluorine can impact its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique three-dimensional structure due to the cyclopropane ring and the presence of a fluorophenyl group, has garnered interest in medicinal chemistry for its possible therapeutic applications.

- Molecular Formula : C11H11FO3

- Molecular Weight : 210.20 g/mol

- Physical Appearance : White powdery substance

- Melting Point : 173.0 to 177.0 °C

- Boiling Point : Predicted at 475.2 ± 30.0 °C

- Density : 1.521 g/cm³

The fluorine atom in the structure enhances lipophilicity, which may influence its interaction with biological targets .

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Properties : The compound's structure suggests potential interactions with enzymes involved in inflammatory pathways.

- Analgesic Effects : Preliminary studies indicate that derivatives of cyclopropane carboxylic acids may modulate pain signaling pathways.

- Anticancer Activity : Some analogs have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The unique combination of a fluorinated phenyl group and a hydroxymethyl substituent in this compound sets it apart from other analogs, potentially offering distinct pharmacological benefits. The structural features facilitate interactions with biological targets, making it an interesting candidate for further pharmacological studies.

| Property | Description |

|---|---|

| Lipophilicity | Enhanced by fluorine substitution |

| Biological Targets | Enzymes and receptors involved in inflammation and cancer |

| Potential Activities | Anti-inflammatory, analgesic, anticancer |

Case Studies and Research Findings

Recent studies have explored the biological activity of cyclopropane derivatives:

- Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

- Enzyme Inhibition : Research has indicated that derivatives can inhibit monoacylglycerol lipase (MAGL), an enzyme linked to cancer progression and pain modulation .

- Structure-Based Drug Design : Interaction studies suggest modifications to the cyclopropane structure can significantly alter interaction profiles with biological targets, highlighting the importance of SAR in drug development .

Future Directions

Further research is necessary to elucidate the mechanisms by which this compound exerts its biological effects and to identify specific therapeutic targets. Investigating the compound's pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H11FO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) |

InChI Key |

XBELNPABIUJBJB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC=C(C=C2)F)C(=O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.